molecular formula C31H51N9O9 B12619006 L-Histidyl-L-leucyl-L-alanyl-L-prolyl-L-seryl-L-alanyl-L-valine CAS No. 915146-63-3

L-Histidyl-L-leucyl-L-alanyl-L-prolyl-L-seryl-L-alanyl-L-valine

Cat. No.: B12619006
CAS No.: 915146-63-3
M. Wt: 693.8 g/mol
InChI Key: FZFQVHFAFFXWAU-HRALPVODSA-N
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Description

L-Histidyl-L-leucyl-L-alanyl-L-prolyl-L-seryl-L-alanyl-L-valine is a peptide composed of seven amino acids: histidine, leucine, alanine, proline, serine, alanine, and valine. Peptides like this one are essential in various biological processes and have significant roles in biochemistry and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Histidyl-L-leucyl-L-alanyl-L-prolyl-L-seryl-L-alanyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation: Amino acids are activated using reagents like carbodiimides.

    Coupling: The activated amino acids are coupled to the growing peptide chain.

    Deprotection: Protective groups on the amino acids are removed to allow further coupling.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, large-scale production may involve liquid-phase peptide synthesis (LPPS) for longer peptides.

Chemical Reactions Analysis

Types of Reactions

L-Histidyl-L-leucyl-L-alanyl-L-prolyl-L-seryl-L-alanyl-L-valine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like histidine and serine.

    Reduction: Reduction reactions can affect disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: Dithiothreitol (DTT), beta-mercaptoethanol.

    Substitution Reagents: Various amino acid derivatives.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can lead to the formation of 2-oxo-histidine.

Scientific Research Applications

L-Histidyl-L-leucyl-L-alanyl-L-prolyl-L-seryl-L-alanyl-L-valine has several applications in scientific research:

    Biochemistry: Studying protein-protein interactions and enzyme-substrate specificity.

    Medicine: Developing peptide-based drugs and therapeutic agents.

    Industry: Used in the production of peptide-based materials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Histidyl-L-leucyl-L-alanyl-L-prolyl-L-seryl-L-alanyl-L-valine depends on its specific biological target. Generally, peptides exert their effects by binding to receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary widely based on the peptide’s sequence and structure.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-glutamine: Another dipeptide with applications in cell culture and medicine.

    L-Tyrosyl-L-glutamyl-L-seryl-L-isoleucyl-L-arginyl-L-isoleucylglycyl-L-valyl-L-alanyl-L-prolyl-L-seryl-L-glutamine: A longer peptide with different biological activities.

Uniqueness

L-Histidyl-L-leucyl-L-alanyl-L-prolyl-L-seryl-L-alanyl-L-valine is unique due to its specific sequence, which imparts distinct biochemical properties and potential therapeutic applications. Its combination of amino acids can influence its stability, solubility, and interaction with biological targets.

Properties

CAS No.

915146-63-3

Molecular Formula

C31H51N9O9

Molecular Weight

693.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C31H51N9O9/c1-15(2)10-21(37-26(43)20(32)11-19-12-33-14-34-19)27(44)36-18(6)30(47)40-9-7-8-23(40)29(46)38-22(13-41)28(45)35-17(5)25(42)39-24(16(3)4)31(48)49/h12,14-18,20-24,41H,7-11,13,32H2,1-6H3,(H,33,34)(H,35,45)(H,36,44)(H,37,43)(H,38,46)(H,39,42)(H,48,49)/t17-,18-,20-,21-,22-,23-,24-/m0/s1

InChI Key

FZFQVHFAFFXWAU-HRALPVODSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CN=CN2)N

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC2=CN=CN2)N

Origin of Product

United States

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